5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

Catalog No.
S13565029
CAS No.
M.F
C10H12N4
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-ami...

Product Name

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

IUPAC Name

5-methyl-1-(pyridin-4-ylmethyl)pyrazol-3-amine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-8-6-10(11)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

QVGGAVQSPCUXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=NC=C2)N

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine, with the chemical formula C10_{10}H12_{12}N4_4 and a molecular weight of 188.23 g/mol, is a compound featuring a pyrazole ring substituted with a pyridine moiety. This compound is characterized by its unique structure, which includes a methyl group at the 5-position of the pyrazole ring and a pyridin-4-ylmethyl group attached to the nitrogen atom at the 1-position of the pyrazole. The presence of both pyrazole and pyridine rings contributes to its potential biological activities and applications in medicinal chemistry.

Typical for compounds containing both pyrazole and pyridine functionalities. These reactions may include:

  • Nucleophilic substitutions: The nitrogen atoms in both the pyrazole and pyridine rings can act as nucleophiles, allowing for substitution reactions.
  • Condensation reactions: The amine group can react with carbonyl compounds to form imines or amides.
  • Electrophilic aromatic substitutions: The pyridine ring can undergo electrophilic substitution reactions due to its electron-rich nature.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

  • Antitumor effects: Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory properties: Pyrazole derivatives are often investigated for their ability to reduce inflammation.
  • Antimicrobial activity: Many pyrazole derivatives exhibit antibacterial or antifungal properties.

The specific biological activities of this compound would require empirical testing through in vitro and in vivo studies.

The synthesis of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can be achieved through several methods, commonly involving:

  • Condensation reactions: Reacting a suitable aldehyde with a pyrazole derivative to form the target compound.
  • Methylation of precursors: Starting from an unsubstituted pyrazole, methylation can introduce the methyl group at the 5-position.
  • Pyridine functionalization: Utilizing pyridine derivatives that can be introduced into the reaction mixture during synthesis.

Specific synthetic routes would depend on available starting materials and desired yields.

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Agricultural Chemistry: Potential use as an agrochemical for pest control due to its antimicrobial properties.
  • Material Science: Investigation into its properties for use in developing new materials or coatings.

Interaction studies involving 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine would focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:

  • Molecular docking studies: To predict how this compound interacts with specific proteins.
  • In vitro assays: To evaluate its efficacy against various biological targets.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine, including:

Compound NameCAS NumberKey Features
4-Methyl-1-(pyridin-3-yl)methyl)-1H-pyrazol-5-amines1638927–71–5Different position of methyl group on pyrazole
3-Methyl–1–phenyl–1H–pyrazol–5–amine1131–18–6Contains a phenyl group instead of pyridine
5-Amino–3-methyl–1–phenylpyrazoleNot providedAmino substituent at position 5

Uniqueness

The uniqueness of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amines lies in its specific combination of functional groups that may provide distinct biological activities compared to other similar compounds. Its structural arrangement allows for diverse interactions within biological systems, making it a candidate for further research in drug development and other applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.106196400 g/mol

Monoisotopic Mass

188.106196400 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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